3-Mercaptopropionamide

Overview

Description

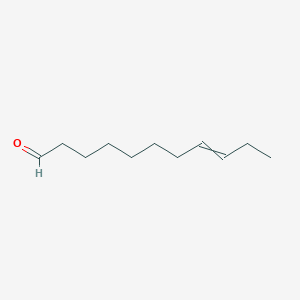

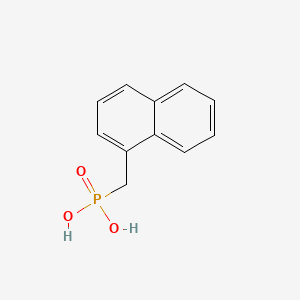

3-Mercaptopropionamide (also known as 3-sulfanylpropanamide) is a compound with the molecular formula C3H7NOS . It has a molecular weight of 105.16 g/mol .

Synthesis Analysis

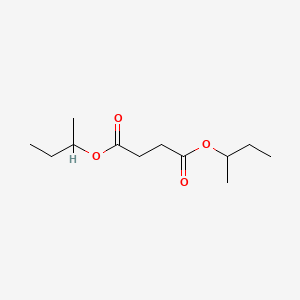

3-Mercaptopropanamide is used as a building block in the synthesis of cyclic thiolactone peptide derivatives with antibiotic activity, and also in the preparation of polyclonal antibodies against brominated proteins . In another study, the direct esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP) was conducted in the presence of various catalyst concentrations of p-toluenesulfonic acid (p-TSA) to produce high-purity trimethylolpropane-tris (3-mercaptopropionate) (TMPMP) .Molecular Structure Analysis

The molecular structure of 3-Mercaptopropionamide includes a sulfanyl group (SH), a carboxamide group (CONH2), and a methylene group (CH2) . The compound has a total of 12 bonds, including 5 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 primary amide (aliphatic), and 1 thiol .Chemical Reactions Analysis

3-Mercaptopropionamide can participate in chemical reactions. For instance, peptides and proteins fragment sequence-specifically in the presence of 3-mercaptopropionic acid to afford thioesters which can be used in native chemical ligation reactions .Physical And Chemical Properties Analysis

3-Mercaptopropionamide has several computed properties. It has a molecular weight of 105.16 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 105.02483502 g/mol . The topological polar surface area is 44.1 Ų, and it has a heavy atom count of 6 .Scientific Research Applications

Industrial Production of 3-Mercaptopropionic Acid

3-Mercaptopropionamide is utilized in an enzymatic process to produce 3-mercaptopropionic acid (3-MPA) on an industrial scale. This method involves the use of an amidase enzyme, which catalyzes the conversion of 3-mercaptopropionamide into 3-MPA, a compound with various applications such as in the creation of hydrophilic self-assembled monolayers (SAMs) for biosensor applications .

For further details on this application, please refer to the provided patent documentation .

Mechanism of Action

Target of Action

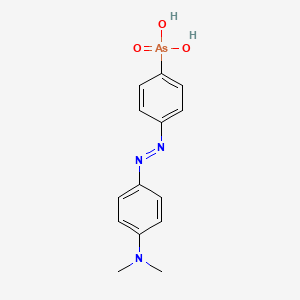

3-Mercaptopropionamide, also known as 3-sulfanylpropanamide, primarily targets metallo-β-lactamases (MBLs) . MBLs are enzymes that contribute to antibiotic resistance in bacteria by hydrolyzing the β-lactam ring in antibiotics . The most clinically significant types of MBLs include the New Delhi MBL (NDMs), imipenemase (IMPs), and Verona integron-encoded MBL (VIMs) .

Mode of Action

3-Mercaptopropionamide interacts with its targets, the MBLs, by chelating to the active site zinc ions via its thiol group . It also interacts with the catalytically important residues Asn233 and Tyr67 . This interaction inhibits the MBLs, thereby preventing the hydrolysis of the β-lactam ring in antibiotics and combating antibiotic resistance .

Biochemical Pathways

It is known that the compound plays a role in the pathways related to antibiotic resistance mediated by mbls . By inhibiting MBLs, 3-Mercaptopropionamide prevents the breakdown of β-lactam antibiotics, thereby preserving their antibacterial activity .

Pharmacokinetics

One study on a related compound, 3-mercaptopropionic acid, found that the average brain elimination constants (k (e)) for doses of 50 and 100mg/kg were 0060 and 0018 min (-1), respectively . The brain area under the concentration-time curves (AUC (inf)) for the 50 and 100mg/kg doses were 353 and 2168 mg min (-1)mL (-1), respectively . These values suggest that the compound is eliminated from the brain relatively quickly, which could impact its bioavailability .

Result of Action

The primary result of 3-Mercaptopropionamide’s action is the inhibition of MBLs, which leads to a decrease in antibiotic resistance . In a study, the compound potentiated the efficacy of meropenem, a β-lactam antibiotic, against a laboratory-constructed VIM-2 expressing E. coli strain .

Action Environment

The action, efficacy, and stability of 3-Mercaptopropionamide can be influenced by various environmental factors. It is generally known that factors such as pH, temperature, and the presence of other compounds can affect the activity of many drugs and should be considered when studying 3-Mercaptopropionamide .

Safety and Hazards

While specific safety and hazard information for 3-Mercaptopropionamide was not found, a related compound, 3-Mercaptopropionic acid, has a safety data sheet available. It is classified as a dangerous substance, and precautions such as not breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection are recommended .

Future Directions

While specific future directions for 3-Mercaptopropionamide were not found, therapeutic peptides, which could potentially include 3-Mercaptopropionamide, are a unique class of pharmaceutical agents that are gaining popularity in organic chemistry and materials science research . They have great potential to become the “next generation” of separation media for cost-effective and environment-friendly extraction and purification of high-value biomolecules .

properties

IUPAC Name |

3-sulfanylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NOS/c4-3(5)1-2-6/h6H,1-2H2,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSJEUQOXVVCPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061090 | |

| Record name | Propanamide, 3-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Mercaptopropionamide | |

CAS RN |

763-35-9 | |

| Record name | 3-Mercaptopropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=763-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Mercaptopropionamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, 3-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, 3-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-sulfanylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 3-MPA, specifically as a structural component of glutathione (GSH), plays a crucial role in the decomposition of the adduct formed between GSH and the oxoammonium ion of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl). [] The 3-mercaptopropionamide moiety in GSH facilitates the transformation of the adduct into a 5-imino-1,2-oxathiolane intermediate, ultimately leading to the release of the TEMPO's reduced form (N-oxide anion). [] This interaction is significant as it highlights the specific structural features of GSH that contribute to its antioxidant activity.

A: 3-Mercaptopropionamide is an organic compound containing thiol (-SH) and amide (-CONH2) functional groups. Its molecular formula is C3H7NOS, and its molecular weight is 105.15 g/mol. While specific spectroscopic data from the provided research is limited, techniques like NMR, IR, and mass spectrometry are commonly used for its characterization. [, , ]

A: 3-MPA plays a key role in synthesizing disulfide-containing polymers, particularly for colon-targeted drug delivery. [] These polymers exploit the low redox potential of the colon to trigger drug release. For example, 3-MPA reacts with 1,2-ethanedithiol to form a trithiol monomer, 3-mercapto-N-2-(3-mercaptopropionamide)-3-mercapto propionic anhydride, which then undergoes air oxidation to create cross-linked disulfide polymers. [] The degradability of these polymers in anaerobic colonic bacteria makes them suitable for controlled drug release in the colon. []

A: 3-MPA, or its derivative N,N'-dialkyl-3,3'-dithiodipropionamide, can be used as a starting material in the synthesis of 3-Isothiazolone compounds. [] These compounds are important biocides and preservatives. The preparation process involves cyclization reactions followed by halogenation and neutralization steps. []

A: 3-MPA and its N-aryl substituted derivatives act as ligands in the formation of metal complexes with VO(II), UO2(II), and Be(II). [] The stability of these complexes, determined through stability constant measurements, was found to be in the order VO(II) > UO2(II) > Be(II). This order is attributed to factors like the charge-radius ratio of the metal ions and the ability of 3-MPA to participate in M-S π-interactions. []

A: Yes, 3-MPA is a valuable tool in solid-phase peptide synthesis. It can be incorporated into a polyethylene glycol-poly(N,N-dimethylacrylamide) copolymer support to create a 3-mercaptopropionamide-PEGA (HS-PEGA) resin. [] This resin enables the synthesis of unprotected peptides tethered through an α-thioester linkage. [] This approach streamlines native chemical ligation strategies for both intramolecular and intermolecular peptide synthesis. []

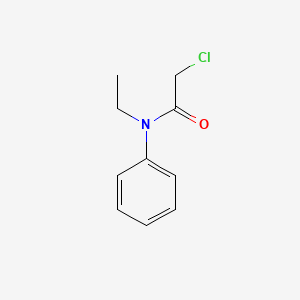

A: Research shows that 3-MPA can be grafted onto polyvinyl chloride (PVC) using a heterogeneous method. [] This modification utilizes N-butyl-3-mercaptopropionamide as the nucleophile, leading to the displacement of chlorine atoms on the PVC chain by thio-amide groups. [] This alteration significantly impacts PVC's properties, including its solubility, electrostatic charge, and reactivity with epoxy resins. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-Trifluoro-n-[(1s)-1-phenylethyl]acetamide](/img/structure/B1593809.png)